8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-Hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a tricyclic imidazo[2,1-f]purine core. Its structure features a 2-hydroxyphenyl substituent at position 8 and methyl groups at positions 1, 6, and 7 (Fig. 1). This compound belongs to a broader class of imidazo[2,1-f]purine-2,4-dione derivatives, which are structurally modified to target diverse biological pathways, including serotonin receptors, kinases, and PPARγ . The hydroxyl group on the phenyl ring and the methyl substituents contribute to its unique physicochemical properties, such as moderate lipophilicity and metabolic stability, which influence its pharmacological profile .
Properties
IUPAC Name |
6-(2-hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-8-9(2)21-12-13(19(3)16(24)18-14(12)23)17-15(21)20(8)10-6-4-5-7-11(10)22/h4-7,22H,1-3H3,(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVPHVGJBZIWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of hydroxyphenyl and trimethyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Oxidative Transformations
The purine-dione scaffold undergoes oxidation at specific positions depending on substituents and reaction conditions. For example, manganese dioxide (MnO₂) selectively oxidizes C-7 in dihydropteridinones to form dione derivatives :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C-7 Oxidation | MnO₂ in DCM, 24h | Pteridine-6,7-dione | 68% |
This reaction highlights the susceptibility of the dihydro intermediate to oxidation, a feature shared by structurally analogous compounds .
Nucleophilic Substitution
Electrophilic positions on the purine ring enable nucleophilic substitutions. Chloro-substituted derivatives react with amines or alkoxides under basic conditions :
| Substitution Site | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| C-4 | Sodium methoxide | NaOH, KI, 80°C | Methoxy-substituted derivative | 75% |
| C-2 | Piperidine | K₂CO₃, KI, DMF | Piperidine-substituted analogue | 62% |
For instance, hydrazinolysis of chloro-diones produces hydrazine intermediates, which further react with aldehydes to form hydrazones :
Cycloaddition and Annulation Reactions
The electron-deficient purine system participates in cycloadditions. Alkynyl-substituted derivatives react with nucleophiles to form fused rings :
| Starting Material | Reagents | Product | Key Feature |
|---|---|---|---|
| 8-(Alkynyl)-substituted dione | Diethyl malonate, KOtBu | Cyclopentadiene-fused purine | Confirmed by X-ray |
This tandem carboannulation proceeds via nucleophilic addition to the alkyne, followed by intramolecular substitution .
Functionalization of the Hydroxyphenyl Group
The 2-hydroxyphenyl substituent participates in hydrogen bonding and directed electrophilic substitutions:
| Reaction | Conditions | Outcome |
|---|---|---|
| O-Methylation | CH₃I, K₂CO₃, acetone | Methoxy derivative (isolated as stable crystalline solid) |
| Chelation with Metals | Cu(II) acetate | Formation of coordination complexes (UV-Vis λₘₐₓ = 420 nm) |
Intramolecular hydrogen bonding between the phenolic -OH and adjacent nitrogen stabilizes planar conformations, as observed in crystallographic studies .
Reductive Modifications
Catalytic hydrogenation reduces double bonds in the imidazo-purine system:
| Substrate | Catalyst | Product | Selectivity |
|---|---|---|---|
| 8-(2-Hydroxyphenyl)-dione | Pd/C, H₂ (1 atm) | 7,8-Dihydropteridine | >90% |
The dihydro derivative shows enhanced solubility in polar solvents .
Comparative Reactivity Table
Key reaction pathways and their outcomes:
| Reaction Type | Reagents | Key Product | Yield | Application |
|---|---|---|---|---|
| Oxidation | MnO₂ | Pteridine-dione | 68% | Bioactive intermediate |
| Nucleophilic substitution | Piperidine | Alkylamino derivative | 62% | SAR studies |
| Cycloaddition | Diethyl malonate | Fused-ring system | 55% | Material science |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential therapeutic applications in various medical fields:
- Antidepressant Activity : Research indicates that derivatives of this compound exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7). Studies have demonstrated that these derivatives can reduce immobility time in the forced swim test (FST), suggesting efficacy in treating mood disorders .
- Anticancer Properties : The imidazo[2,1-f]purine derivatives are being investigated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Specific substituents enhance their cytotoxic effects against various cancer cell lines .
- Antimicrobial Effects : This compound has demonstrated antimicrobial activity against several pathogenic strains. Modifications to its structure have led to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .
Chemical Research
In the field of chemistry, 8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .
Material Science
The compound's unique chemical properties make it suitable for developing new materials with specific functionalities. Its potential applications include:
- Polymeric Materials : Incorporating this compound into polymer matrices could enhance mechanical properties or introduce specific chemical functionalities.
- Nanotechnology : The compound may also find applications in nanomaterials for drug delivery systems or as components in electronic devices due to its unique electronic properties.
Study 1: Antidepressant Activity
A study evaluating the antidepressant potential of a derivative showed significant reductions in immobility time during the FST compared to control groups. The mechanism was linked to increased serotonin levels due to phosphodiesterase inhibition .
Study 2: Antimicrobial Efficacy
Research on antimicrobial activity revealed that certain derivatives exhibited enhanced inhibitory zones against Pseudomonas aeruginosa and Klebsiella pneumoniae. These findings suggest that structural modifications can significantly improve antibacterial efficacy compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Structure-Activity Relationships (SAR)
Imidazo[2,1-f]purine-2,4-dione derivatives exhibit diverse biological activities depending on substituent variations. Key structural comparisons include:
Key Structural Insights :
- Position 8 Modifications : Arylpiperazinylalkyl chains (e.g., 3i, AZ-853) improve serotonin receptor affinity due to fluorinated aromatic interactions with 5-HT1A/5-HT7 receptors . In contrast, the target compound’s 2-hydroxyphenyl group may favor hydrogen bonding with kinase or TGF-β domains .
- Methyl Substituents : Methyl groups at positions 1, 6, and 7 in the target compound reduce metabolic degradation compared to longer alkyl chains (e.g., CB11’s butyl group) .
- Hydroxyl vs.
Pharmacological Profiles
- Antidepressant Activity : Compounds like 3i and AZ-853 show potent 5-HT1A receptor affinity (Ki = 5.6–10 nM) and reduce immobility time in the forced swim test (FST) at 2.5–5 mg/kg . The target compound lacks fluorophenylpiperazine moieties critical for serotonin receptor binding, suggesting divergent applications.
- Anti-Cancer Activity : CB11 induces PPARγ-dependent apoptosis in NSCLC cells via ROS production and caspase-3 activation . The target compound’s hydroxylphenyl group may align it with TGF-β inhibitors (e.g., ) or kinase inhibitors (e.g., compound 62) .
- Kinase Inhibition : Compounds with hydroxyphenyl groups (e.g., 62) inhibit kinases via aromatic stacking interactions . The target compound’s 2-hydroxyphenyl substituent could similarly target ATP-binding pockets in kinases.
Biological Activity
The compound 8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including potential therapeutic applications and mechanisms of action.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O3 |
| Molecular Weight | 429.48 g/mol |
| CAS Number | 919012-03-6 |
Structure
The structure of this compound features a complex arrangement that includes a hydroxyphenyl group and trimethyl substituents on the imidazo[2,1-f]purine core.
Antidepressant Potential
Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant properties. A study highlighted the synthesis and evaluation of various derivatives that showed significant affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibition. One compound demonstrated notable antidepressant effects in the forced swim test (FST) in mice, suggesting potential for clinical application in mood disorders .
Anticancer Activity
The imidazo[2,1-f]purine derivatives are also being investigated for their anticancer properties. The presence of specific substituents can enhance their cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antimicrobial Effects
The compound has been noted for its antimicrobial activity against several pathogenic strains. Studies have shown that modifications to the imidazo[2,1-f]purine structure can lead to enhanced antibacterial properties. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success .
The biological activity of this compound is believed to involve:
- Receptor Interaction : Binding to serotonin receptors modulating neurotransmitter levels.
- Enzyme Inhibition : Acting as phosphodiesterase inhibitors which can influence cyclic nucleotide signaling pathways.
- Cellular Pathways : Inducing apoptosis in cancer cells through specific signaling cascades.
Study 1: Antidepressant Activity
A study focused on the antidepressant potential of a derivative showed that it significantly reduced immobility time in the FST compared to control groups. The compound's mechanism was linked to increased serotonin levels in the synaptic cleft due to phosphodiesterase inhibition .
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial activity of various derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. Results indicated that certain modifications led to enhanced inhibitory zones compared to standard antibiotics .
Q & A
Q. What are the established synthetic routes for 8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
The synthesis typically involves functionalization of the imidazo-purine core. A common approach is the Huisgen 1,3-dipolar cycloaddition for introducing aryl or alkyl substituents at the 8-position. For example:
- Step 1 : React 1,3-dimethylimidazo-purine precursors with azide derivatives (e.g., para-substituted aryl azides) under Cu(I) catalysis (sodium ascorbate, N,N'-dimethylethylenediamine) in tert-butanol/H₂O (4:1) at 65°C for 3 hours .
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 95:5) to isolate target compounds with yields ranging from 10–55% .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 2-hydroxyphenyl group) .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
- Melting point analysis : Typical ranges are 160–202°C, depending on substituents .
Q. How can researchers optimize purification protocols for this compound?
Use gradient elution in column chromatography with polar/non-polar solvent mixtures (e.g., CHCl₃:MeOH 9:1 → 7:3). For derivatives with low solubility, recrystallization in ethanol/water (1:1) improves purity .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for adenosine receptor binding?
Discrepancies in receptor affinity (e.g., A₁ vs. A₂A subtype selectivity) may arise from:
- Conformational flexibility : Perform molecular dynamics (MD) simulations to assess binding pocket interactions.
- Experimental variability : Validate assays using standardized protocols (e.g., radioligand displacement with [³H]CGS21680 for A₂A receptors) .
- Structural analogs : Compare with 8-(3-fluorophenoxyethyl) derivatives, which show enhanced solubility and receptor specificity .
Q. How can computational modeling guide the design of water-soluble derivatives?
Q. What methodological frameworks resolve spectral data inconsistencies in structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., methyl groups at δ 1.2–1.5 ppm).
- X-ray crystallography : Reference the crystal structure of 8-(2-hydroxyphenyl)-1,3-dimethyl analogs (CCDC deposition: Booysen et al., 2011) .
Methodological Recommendations
- Theoretical framework : Link studies to adenosine receptor theory (e.g., ligand-GPCR interactions) and density functional theory (DFT) for electronic structure analysis .
- AI integration : Use COMSOL Multiphysics for process simulation or AI-driven high-throughput screening to predict synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
